molecular formula C11H9FN2O2 B8297369 1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione

1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione

Cat. No. B8297369
M. Wt: 220.20 g/mol
InChI Key: RGWZNDPXSRVQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

6-(3-fluorophenyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H9FN2O2/c1-14-9(6-10(15)13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,15,16)

InChI Key

RGWZNDPXSRVQCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)NC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 490 mg (2.36 mM) of 6-m-fluorophenyl-1,3-oxazine-2,4-dione of Preparation IIa(1) is added 30.0 ml of a 40 percent aq. CH3NH2 solution. The reaction solution is heated at reflux for 18 hours. The solution is cooled and evaporated to dryness, under vacuum, to yield an amber solid. The solid is dissolved in CH3OH (hot), treated with darco, filtered and the CH3OH filtrate is evaporated to a white solid. The solid is recrystallized from H2O to yield 280 mg (54 percent) (m.p.: 192-194) of 1-N-methyl-6-m-fluorophenyl-2,4-pyrimidine-dione.
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6-m-fluorophenyl-1,3-oxazine-2,4-dione
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